molecular formula C6H10N4O3 B13985132 3-(2-Cyanoethylamino)propanenitrile;nitric acid CAS No. 10526-41-7

3-(2-Cyanoethylamino)propanenitrile;nitric acid

Cat. No.: B13985132
CAS No.: 10526-41-7
M. Wt: 186.17 g/mol
InChI Key: KFHHVINMEMAKEZ-UHFFFAOYSA-N
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Description

3-(2-Cyanoethylamino)propanenitrile: is an organic compound with the molecular formula C6H9N3 It is characterized by the presence of two nitrile groups and an amino group

Nitric acid: is a highly corrosive and toxic strong acid with the molecular formula HNO3 . It is widely used in the production of fertilizers, explosives, and in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Cyanoethylamino)propanenitrile: can be synthesized through a multi-step process involving the reaction of acrylonitrile with ethylenediamine . The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Cyanoethylamino)propanenitrile involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanoethylamino)propanenitrile: undergoes various types of chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as or .

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as or in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as .

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

3-(2-Cyanoethylamino)propanenitrile: has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the preparation of polymers and resins with specific properties.

    Biological Studies: It is used as a building block in the synthesis of biologically active molecules.

Nitric acid: is widely used in:

    Chemistry: As a reagent in nitration reactions and in the preparation of nitro compounds.

    Biology: For the digestion of biological samples in analytical procedures.

    Medicine: In the production of pharmaceuticals and diagnostic reagents.

    Industry: In the manufacture of fertilizers, explosives, and other chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Cyanoethylamino)propanenitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects.

Nitric acid: exerts its effects through its strong oxidizing properties. It can donate a nitronium ion (NO2+) in nitration reactions, which is a key step in the formation of nitro compounds.

Comparison with Similar Compounds

3-(2-Cyanoethylamino)propanenitrile: can be compared with other nitrile-containing compounds such as:

    Acrylonitrile: A simpler nitrile used in the production of plastics and synthetic rubber.

    Adiponitrile: Used in the synthesis of nylon-6,6.

    Benzonitrile: Used as a solvent and intermediate in organic synthesis.

Nitric acid: can be compared with other strong acids such as:

    Sulfuric acid: Used in the production of fertilizers and chemicals.

    Hydrochloric acid: Used in metal processing and as a laboratory reagent.

    Phosphoric acid: Used in the production of fertilizers and food additives.

Each of these compounds has unique properties and applications, making them valuable in different contexts.

Properties

CAS No.

10526-41-7

Molecular Formula

C6H10N4O3

Molecular Weight

186.17 g/mol

IUPAC Name

3-(2-cyanoethylamino)propanenitrile;nitric acid

InChI

InChI=1S/C6H9N3.HNO3/c7-3-1-5-9-6-2-4-8;2-1(3)4/h9H,1-2,5-6H2;(H,2,3,4)

InChI Key

KFHHVINMEMAKEZ-UHFFFAOYSA-N

Canonical SMILES

C(CNCCC#N)C#N.[N+](=O)(O)[O-]

Origin of Product

United States

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